2-Chlorophthalazin-1(2H)-one
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Overview
Description
2-Chlorophthalazin-1(2H)-one is a heterocyclic compound with a molecular formula of C8H5ClN2O It is a derivative of phthalazine, where a chlorine atom is substituted at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophthalazin-1(2H)-one typically involves the chlorination of phthalazin-1(2H)-one. One common method is the reaction of phthalazin-1(2H)-one with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
Phthalazin-1(2H)-one+POCl3→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophthalazin-1(2H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form phthalazin-1,2-dione.
Reduction: Reduction reactions can convert it to phthalazin-1(2H)-one.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic substitution: Substituted phthalazin-1(2H)-one derivatives.
Oxidation: Phthalazin-1,2-dione.
Reduction: Phthalazin-1(2H)-one.
Scientific Research Applications
2-Chlorophthalazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential neuroprotective and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-Chlorophthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Phthalazin-1(2H)-one: The parent compound without the chlorine substitution.
2-Bromophthalazin-1(2H)-one: Similar structure with a bromine atom instead of chlorine.
2-Iodophthalazin-1(2H)-one: Similar structure with an iodine atom instead of chlorine.
Uniqueness
2-Chlorophthalazin-1(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. This substitution can enhance its potential as a pharmacophore in drug design and as a building block in materials science.
Properties
CAS No. |
50653-67-3 |
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Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chlorophthalazin-1-one |
InChI |
InChI=1S/C8H5ClN2O/c9-11-8(12)7-4-2-1-3-6(7)5-10-11/h1-5H |
InChI Key |
KSBRTGXRNZVPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)Cl |
Origin of Product |
United States |
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